1-Methylsulfonyl-3-phenoxypyrrolidine
Description
1-Methylsulfonyl-3-phenoxypyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the first position and a phenoxy group at the third position
Properties
IUPAC Name |
1-methylsulfonyl-3-phenoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)12-8-7-11(9-12)15-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWQTRMXKRPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylsulfonyl-3-phenoxypyrrolidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of appropriate precursors such as secondary amines and α,ω-dibromoalkanes under microwave irradiation in the presence of potassium carbonate.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic substitution reactions involving phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methylsulfonyl-3-phenoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenoxy group can yield phenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylsulfonyl-3-phenoxypyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-3-phenoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylsulfonyl-4-phenoxypiperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
2-(4-Methylsulfonylphenyl)indole: Contains a methylsulfonyl group and a phenyl ring but with an indole scaffold.
Uniqueness
1-Methylsulfonyl-3-phenoxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenoxy group on a pyrrolidine scaffold differentiates it from other similar compounds and may contribute to its unique activity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
